1-(4-氯苯基)吡咯烷-3-羧酸

描述

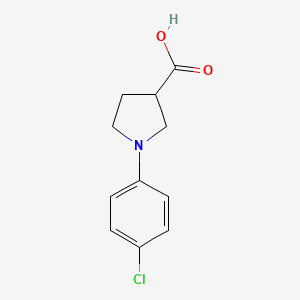

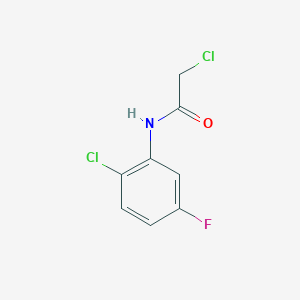

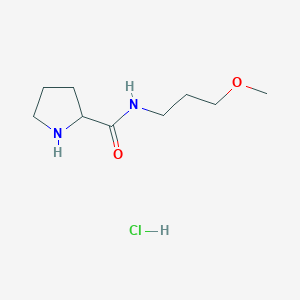

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids It features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group

科学研究应用

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

作用机制

Target of Action

It’s worth noting that both indole and pyrrolidine derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been shown to interact with their targets in a variety of ways . For instance, the spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

For example, certain indole derivatives have demonstrated inhibitory activity against influenza A .

Action Environment

It’s worth noting that the biological profile of similar compounds, such as pyrrolidine derivatives, can be influenced by the different stereoisomers and the spatial orientation of substituents .

生化分析

Biochemical Properties

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation.

Cellular Effects

The effects of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, it can alter the expression of genes involved in inflammation and apoptosis, thereby impacting cellular metabolism and survival.

Molecular Mechanism

At the molecular level, 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition results in decreased production of pro-inflammatory mediators, such as prostaglandins. Additionally, it can modulate gene expression by influencing transcription factors like NF-κB, leading to changes in the expression of target genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

The effects of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes can have significant implications for cellular metabolism and survival.

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid vary with different dosages. At low doses, the compound has been shown to have anti-inflammatory and analgesic effects . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while adverse effects become prominent at higher doses.

Metabolic Pathways

1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, it can influence the activity of other enzymes involved in the metabolism of lipids, carbohydrates, and proteins.

Transport and Distribution

The transport and distribution of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, it can be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins.

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form 1-(4-chlorophenyl)pyrrolidine. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the formation of 1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions: 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

相似化合物的比较

- 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

- 1-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

- 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Comparison: 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, it may exhibit distinct reactivity and biological activity, making it a valuable compound for targeted research and applications.

属性

IUPAC Name |

1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKQMHHJOMXSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679690 | |

| Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933719-76-7 | |

| Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424838.png)

![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)

![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)